![molecular formula C16H17NO4S B13514292 2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B13514292.png)
2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid is an organic compound that features a thiophene ring substituted with a phenyl group, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene.
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products
Sulfoxides and Sulfones: Formed from oxidation of the thiophene ring.
Alcohols: Formed from reduction of the carboxylic acid group.
Free Amines: Formed from deprotection of the Boc group.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Studied for its electronic properties and potential use in organic electronics.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The Boc-protected amine can be deprotected to reveal a free amine, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other aromatic systems. The combination of the Boc-protected amine and the carboxylic acid group also provides versatility in synthetic applications.
Properties
Molecular Formula |
C16H17NO4S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C16H17NO4S/c1-16(2,3)21-15(20)17-13-11(14(18)19)9-12(22-13)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
WCSMLHVNQQUBIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





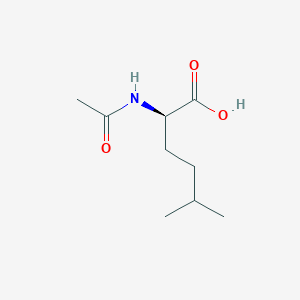
amino}acetic acid hydrochloride](/img/structure/B13514235.png)
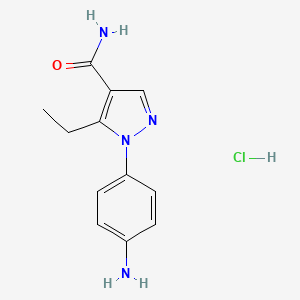
![Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13514246.png)
![7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacid](/img/structure/B13514251.png)
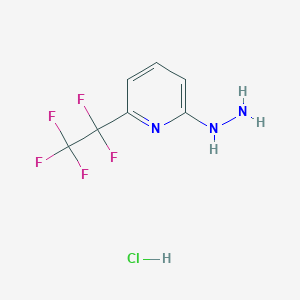

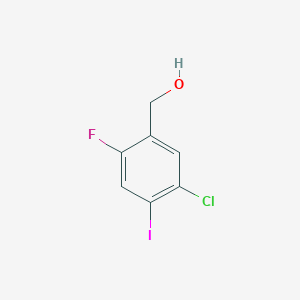
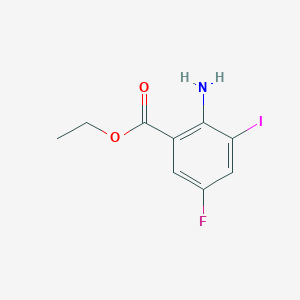
![5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylicacid](/img/structure/B13514286.png)
![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetaldehyde](/img/structure/B13514302.png)
